Cucurbitacin E

Catalog No.
S622952
CAS No.
18444-66-1
M.F
C32H44O8
M. Wt
556.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin E

CAS Number

18444-66-1

Product Name

Cucurbitacin E

IUPAC Name

[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

Molecular Formula

C32H44O8

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1

InChI Key

NDYMQXYDSVBNLL-MUYMLXPFSA-N

SMILES

Array

Synonyms

cucurbitacin E, NSC 106399, NSC-106399

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O

The exact mass of the compound Cucurbitacin E is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521775. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Cucurbitacin E (CuE) is a highly oxygenated tetracyclic triterpenoid aglycone isolated from Cucurbitaceae species, procured primarily as an ultra-pure analytical standard and pharmacological probe . Characterized by distinct double bonds at C-1,2 and C-23,24, CuE functions as a specific covalent binder to filamentous actin (F-actin) and a targeted inhibitor of the JAK/STAT3 signaling pathway . In industrial and laboratory procurement, purified CuE is selected over crude botanical extracts to ensure absolute reproducibility in in vitro assays, bypassing the inherent instability and variable bioavailability of its naturally occurring glycoside precursors [1]. Its defined solubility profile (30 mg/mL in DMSO and ethanol) and standardized molecular weight (556.7 g/mol) make it a necessary benchmark material for cytoskeleton dynamics research and oncology drug discovery .

Substituting Cucurbitacin E with closely related analogs (such as Cucurbitacin B or I) or crude botanical extracts introduces critical failure points in both analytical resolution and mechanistic specificity [1]. While Cucurbitacin B is a common in-class substitute, CuE possesses distinct structural features—specifically the configuration of its side chain and ring double bonds—that dictate its specific covalent binding to F-actin at the Cys257 residue, a mechanism not shared across the broader cucurbitacin class . Furthermore, relying on unpurified extracts or cucurbitacin E-glycosides exposes workflows to severe chemical instability; glycosidic forms degrade by up to 92% over two months at room temperature in alkaline conditions (pH > 9.0) [2]. Procuring the purified CuE aglycone eliminates these pH-dependent degradation variables, ensuring consistent dosing, predictable pharmacokinetic clearance, and precise target engagement in sensitive cell-based assays [3].

F-Actin Stabilization Specificity vs. Jasplakinolide

Cucurbitacin E serves as a specific probe for actin dynamics by binding directly to filamentous actin (F-actin). Unlike the standard benchmark jasplakinolide, which binds non-covalently, CuE forms a covalent bond specifically at the Cys257 residue of F-actin . This interaction stabilizes F-actin without altering the nucleation or polymerization of monomeric G-actin, providing a more targeted mechanistic action than broad-spectrum actin inhibitors [1].

Evidence DimensionActin binding mechanism and specificity
Target Compound DataCovalent bond formation at F-actin Cys257; no effect on G-actin nucleation
Comparator Or BaselineJasplakinolide (non-covalent binding, alters broader actin dynamics)
Quantified DifferenceCuE provides strictly F-actin-specific covalent stabilization, demonstrating a distinct binding mechanism compared to jasplakinolide.
ConditionsIn vitro actin depolymerization assays

Procuring CuE allows researchers to isolate F-actin stabilization without confounding G-actin polymerization, offering targeted precision in cytoskeleton and cell motility studies.

Nanomolar Potency in Triple-Negative Breast Cancer (TNBC) Models

In comparative oncology screening, Cucurbitacin E demonstrates nanomolar potency against Triple-Negative Breast Cancer (TNBC) cell lines. Quantitative assays reveal that CuE achieves IC50 values ranging from 10 to 70 nM across five distinct TNBC lines, including MDA-MB-468 and SW527 [1]. This nanomolar efficacy establishes CuE as a highly efficient positive control compared to standard in-class triterpenoids that often require low micromolar concentrations to achieve similar G2/M phase arrest [1].

Evidence DimensionAnti-proliferative IC50 in TNBC cells
Target Compound Data10–70 nM
Comparator Or BaselineStandard in-class triterpenoids (low micromolar IC50s)
Quantified DifferenceCuE operates in the low nanomolar range, representing a 10- to 100-fold increase in potency over micromolar-active analogs.
Conditions48-hour cell viability assays in five TNBC cell lines

The low IC50 of CuE minimizes the required compound volume per assay, reducing off-target solvent toxicity and lowering long-term procurement costs for high-throughput screening.

Formulation Stability: Aglycone vs. Glycoside Precursors

The procurement of purified Cucurbitacin E (aglycone) is critical for longitudinal studies due to the documented instability of its naturally occurring glycoside forms. When unpurified extracts containing Cucurbitacin E-glycoside are stored at room temperature, the active compound undergoes up to a 92% reduction over two months if the pH exceeds 9.0 [1]. In contrast, the purified CuE aglycone maintains quantifiable stability when formulated in standard laboratory solvents like DMSO or ethanol (up to 30 mg/mL), ensuring reliable batch-to-batch consistency without the risk of spontaneous hydrolysis .

Evidence DimensionLong-term chemical stability in solution
Target Compound DataStable in DMSO/Ethanol (30 mg/mL) as a purified aglycone
Comparator Or BaselineCucurbitacin E-glycoside in unpurified botanical extract
Quantified DifferenceGlycoside suffers a 92% degradation over 2 months at pH > 9.0, whereas purified CuE resists this specific hydrolytic degradation.
ConditionsRoom temperature storage over 2 months

Selecting the purified CuE aglycone prevents assay failure caused by the rapid degradation of glycosidic precursors, ensuring reproducible dosing in multi-month experimental pipelines.

Defined Pharmacokinetic Baseline for In Vivo Dosing

For translational research, Cucurbitacin E provides a highly predictable pharmacokinetic baseline compared to crude cucurbitacin mixtures. Population pharmacokinetic modeling establishes a precise elimination half-life of 4.57 hours and a clearance rate of 4.13 L/h for CuE [1]. This defined PK profile allows researchers to calculate exact dosing regimens for in vivo models, a critical advantage over using unstandardized botanical extracts or analogs with highly variable substituent-driven bioavailabilities [2].

Evidence DimensionPharmacokinetic elimination half-life and clearance
Target Compound Data4.57 hours half-life; 4.13 L/h clearance
Comparator Or BaselineUnstandardized crude cucurbitacin mixtures
Quantified DifferenceProvides a mathematically defined clearance rate, eliminating the unpredictable bioavailability associated with mixed triterpenoid administration.
ConditionsPopulation pharmacokinetic modeling in mammalian models

Access to precise pharmacokinetic parameters allows procurement teams to accurately forecast the required API quantities for extensive in vivo animal studies.

High-Resolution Cytoskeleton Imaging and Motility Assays

Because Cucurbitacin E covalently binds to Cys257 on F-actin without altering G-actin nucleation, it is a highly targeted choice for advanced fluorescence microscopy and cell migration assays. Researchers procure CuE to replace or complement jasplakinolide, utilizing its specific mechanism to freeze F-actin structures for precise morphological analysis in cancer metastasis and developmental biology models .

Positive Control in TNBC and JAK/STAT3 Drug Screening

Exhibiting an IC50 of 10–70 nM in Triple-Negative Breast Cancer lines, CuE serves as a highly potent reference standard for high-throughput oncology screening. Procurement of CuE ensures a reliable baseline for inducing G2/M phase arrest and inhibiting the JAK/STAT3 pathway, allowing pharmaceutical developers to benchmark the efficacy of novel synthetic inhibitors against a quantified natural product [1].

Analytical Standardization of Botanical Extracts

Due to the rapid degradation of cucurbitacin glycosides in alkaline environments, quality control laboratories procure purified CuE aglycone as a stable HPLC reference standard. This allows for the accurate quantification of triterpenoid content in Cucurbitaceae extracts, ensuring regulatory compliance and batch-to-batch consistency in nutraceutical or agricultural formulations [2].

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

556.30361836 Da

Monoisotopic Mass

556.30361836 Da

Heavy Atom Count

40

UNII

V8A45XYI21

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18444-66-1

Wikipedia

Cucurbitacin_E

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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